molecular formula C24F18 B13421784 Perfluoro-1,3,5-triphenylbenzene

Perfluoro-1,3,5-triphenylbenzene

Cat. No.: B13421784
M. Wt: 630.2 g/mol
InChI Key: UVJSKKCWUVDYOA-UHFFFAOYSA-N
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Description

Perfluoro-1,3,5-triphenylbenzene is a highly fluorinated aromatic compound with the molecular formula C24F18 . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is of significant interest in various fields of scientific research due to its distinctive characteristics.

Preparation Methods

The synthesis of perfluoro-1,3,5-triphenylbenzene typically involves the fluorination of 1,3,5-triphenylbenzene. One common method is the direct fluorination using elemental fluorine under controlled conditions . The reaction is carried out in a fluorine-resistant reactor, often at low temperatures to prevent decomposition. Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the process.

Chemical Reactions Analysis

Perfluoro-1,3,5-triphenylbenzene is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound is resistant to oxidation and reduction due to the stability of the carbon-fluorine bonds.

    Common Reagents and Conditions: Reagents such as sodium amide in liquid ammonia can be used for nucleophilic substitution reactions.

    Major Products: The major products of these reactions depend on the specific nucleophile used, but typically involve the replacement of one or more fluorine atoms with other functional groups.

Scientific Research Applications

Perfluoro-1,3,5-triphenylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which perfluoro-1,3,5-triphenylbenzene exerts its effects is primarily related to its chemical stability and resistance to degradation. The strong carbon-fluorine bonds make it highly resistant to chemical reactions, which is a key factor in its stability. This stability allows it to maintain its structure and function under harsh conditions, making it useful in various applications .

Comparison with Similar Compounds

Perfluoro-1,3,5-triphenylbenzene can be compared with other similar fluorinated aromatic compounds:

This compound stands out due to its unique combination of high fluorine content and complex aromatic structure, which imparts exceptional stability and resistance to chemical reactions.

Properties

Molecular Formula

C24F18

Molecular Weight

630.2 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2,4,6-trifluoro-3,5-bis(2,3,4,5,6-pentafluorophenyl)phenyl]benzene

InChI

InChI=1S/C24F18/c25-7-1(4-10(28)16(34)22(40)17(35)11(4)29)8(26)3(6-14(32)20(38)24(42)21(39)15(6)33)9(27)2(7)5-12(30)18(36)23(41)19(37)13(5)31

InChI Key

UVJSKKCWUVDYOA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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